6-Ethylpyrimidine-4-carbonitrile

Description

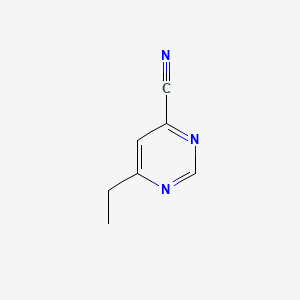

Structure

2D Structure

3D Structure

Properties

CAS No. |

900800-28-4 |

|---|---|

Molecular Formula |

C7H7N3 |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

6-ethylpyrimidine-4-carbonitrile |

InChI |

InChI=1S/C7H7N3/c1-2-6-3-7(4-8)10-5-9-6/h3,5H,2H2,1H3 |

InChI Key |

UQNNDCHIYXRFPM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC=N1)C#N |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 6 Ethylpyrimidine 4 Carbonitrile

Reactions Involving the Pyrimidine (B1678525) Core

The pyrimidine ring, being an electron-deficient aromatic system, exhibits characteristic reactivity patterns. The presence of both an electron-donating ethyl group and an electron-withdrawing nitrile group further modulates this reactivity, influencing the outcome of substitution reactions.

Electrophilic Aromatic Substitution on Pyrimidine Ring and Substituents

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally challenging due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring towards attack by electrophiles. bhu.ac.inresearchgate.net However, the presence of activating groups can facilitate such reactions. In 6-Ethylpyrimidine-4-carbonitrile, the ethyl group at the 6-position is an activating group, donating electron density to the ring through an inductive effect. Conversely, the nitrile group at the 4-position is a strong deactivating group, withdrawing electron density via both inductive and resonance effects. masterorganicchemistry.com

Nucleophilic Substitution Reactions on Pyrimidine Halogenated Derivatives

The introduction of a halogen atom, typically chlorine, onto the pyrimidine ring creates a reactive site for nucleophilic aromatic substitution (SNAr). Halogenated pyrimidines are valuable intermediates for the synthesis of a wide array of substituted derivatives. In the context of this compound, a halogenated precursor such as 2-chloro-6-ethylpyrimidine-4-carbonitrile would be susceptible to nucleophilic attack.

The chlorine atom at the 2 or 4-position of the pyrimidine ring is readily displaced by various nucleophiles. This is due to the electron-withdrawing nature of the nitrogen atoms, which stabilizes the Meisenheimer intermediate formed during the SNAr reaction. rsc.orgpreprints.org Common nucleophiles used in these reactions include amines, alkoxides, and thiolates.

For instance, the reaction of 4-chloro-2-methylthiopyrimidine-5-carboxylate with dimethylamine (B145610) leads to the formation of the corresponding dimethylamino derivative. rsc.org Similarly, amination of 4-chloropyrrolopyrimidines with various amines, including anilines and aliphatic amines, has been demonstrated to proceed effectively, often catalyzed by acid. preprints.org The reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with amines can lead to mono- or di-substituted products depending on the reaction conditions and the nature of the amine. mdpi.com The N-nitroso group has also been employed as an activating group to facilitate the nucleophilic substitution of chloropyrimidines with amines under milder conditions. thieme-connect.com

Table 1: Examples of Nucleophilic Substitution on Halogenated Pyrimidines

| Halogenated Pyrimidine | Nucleophile | Product | Reference |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | preprints.org |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | Mono- and di-aminated products | mdpi.com |

| 4,6-Dichloropyrimidines | Amines | Pyrimidine-4,6-diamines | thieme-connect.com |

Reactions of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, providing access to other important functional groups such as carboxylic acids, amides, and serving as a key component in the formation of fused heterocyclic systems.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemguide.co.uklibretexts.org This reaction typically requires heating under reflux.

Under acidic conditions, using a strong acid like hydrochloric acid, the nitrile is first protonated, which increases the electrophilicity of the carbon atom. Subsequent attack by water leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.orgnumberanalytics.com The final product under acidic conditions is the free carboxylic acid, 6-ethylpyrimidine-4-carboxylic acid. chemguide.co.uk

Basic hydrolysis, employing a strong base such as sodium hydroxide (B78521), involves the direct nucleophilic attack of the hydroxide ion on the nitrile carbon. numberanalytics.com This also proceeds through an amide intermediate to yield the carboxylate salt. To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. chemguide.co.uk

Table 2: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Product | Reference |

| Acidic | Strong acid (e.g., HCl), heat | Carboxylic acid | chemguide.co.ukcommonorganicchemistry.com |

| Basic | Strong base (e.g., NaOH), heat, followed by acidification | Carboxylic acid | chemguide.co.ukcommonorganicchemistry.com |

Amination and Amide Formation from Nitrile

The partial hydrolysis of the nitrile group to an amide is also a synthetically useful transformation. This can be achieved under milder basic conditions, often by careful control of the reaction temperature and time to prevent over-hydrolysis to the carboxylic acid. commonorganicchemistry.com The use of an alkaline solution of hydrogen peroxide is a known method for the selective conversion of nitriles to amides. commonorganicchemistry.com Sodium hydroxide can also be used as a catalyst for the selective hydration of aromatic nitriles to their corresponding amides. rsc.org

The resulting 6-ethylpyrimidine-4-carboxamide is a valuable intermediate for further functionalization. While direct conversion of nitriles to amides can be challenging to control, alternative methods involve the complete hydrolysis to the carboxylic acid followed by a separate amidation step. chemistrysteps.com

Cyclization Reactions Involving the Nitrile Group for Fused Systems

The nitrile group is a key participant in various cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions often involve an ortho-amino group relative to the nitrile, which can act as a nucleophile to initiate an intramolecular cyclization. While this compound itself does not possess an ortho-amino group, derivatives of it could be utilized in such synthetic strategies.

For instance, the synthesis of fused pyrimidines can be achieved through the reaction of aminopyrimidine carbonitriles with various reagents. commonorganicchemistry.com The reaction of 4-amino-2-(benzylthio)-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile with hydrazine (B178648) hydrate (B1144303) followed by reaction with electrophilic reagents leads to fused pyrimidine derivatives. commonorganicchemistry.com Similarly, the synthesis of fused pyrimidine derivatives can be achieved from ethyl(2Z)-2-(ethoxymethylidine)-3-oxobutanoate and S-methyl isothiouronium hemisulfate, which can lead to intermediates containing a pyrimidine ring with functionalities suitable for cyclization. commonorganicchemistry.com The Biginelli synthesis using 4-cyanobenzaldehyde, ethyl cyanoacetate, and thiourea (B124793) can yield a dihydropyrimidine-5-carbonitrile which can be a precursor for fused systems. rsc.org Furthermore, the reaction of 4,6-dichloro-5-methoxypyrimidine (B156074) with amines followed by further transformations can lead to the formation of spirocyclic fused pyrimidines. nih.gov

Reactivity of the Ethyl Substituent

The ethyl group at the C-6 position of the pyrimidine ring in this compound is a key site for chemical modifications, offering a pathway to a variety of functionalized pyrimidine derivatives. The reactivity of this alkyl substituent is influenced by the electron-withdrawing nature of the pyrimidine core and the cyano group. While specific studies on the reactivity of the ethyl group in this particular compound are not extensively documented in publicly available literature, its chemical behavior can be inferred from the well-established principles of organic chemistry and the observed reactivity of alkyl substituents on other heteroaromatic and aromatic systems. The primary modes of reaction for the ethyl group are expected to involve transformations at the benzylic-like α-carbon and, to a lesser extent, the terminal methyl group.

The presence of the pyrimidine ring activates the α-hydrogens of the ethyl group, making them susceptible to a range of reactions including oxidation, halogenation, and condensation. This activation is analogous to the reactivity of alkyl groups attached to other aromatic systems. unizin.orglibretexts.org

Oxidation:

The ethyl group is susceptible to oxidation under various conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are known to oxidize alkyl side chains of aromatic and heteroaromatic rings to carboxylic acids. orgoreview.comlibretexts.org In the case of this compound, this would likely result in the formation of 6-carboxy-pyrimidine-4-carbonitrile. The reaction proceeds via a complex mechanism that involves the attack at the C-H bonds of the carbon directly attached to the ring. unizin.org For such a reaction to occur, the presence of at least one hydrogen atom on this benzylic-like carbon is crucial. youtube.com

Milder and more selective oxidation methods could potentially lead to the formation of the corresponding ketone, 6-acetylpyrimidine-4-carbonitrile, or the alcohol, 6-(1-hydroxyethyl)pyrimidine-4-carbonitrile.

Halogenation:

The α-position of the ethyl group can undergo free-radical halogenation. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator are commonly used for the selective bromination of benzylic positions. libretexts.org This would yield 6-(1-bromoethyl)pyrimidine-4-carbonitrile, a versatile intermediate for further nucleophilic substitution reactions. The selectivity for the α-position is due to the stability of the resulting benzylic-type radical, which is resonance-stabilized by the pyrimidine ring.

Condensation Reactions:

The activated α-methylene group of the ethyl substituent can potentially participate in condensation reactions. In the presence of a strong base, deprotonation of the α-carbon can generate a carbanion. This nucleophilic species can then react with various electrophiles, such as aldehydes or ketones, in aldol-type condensation reactions. youtube.com For instance, reaction with an aldehyde (R-CHO) could lead to the formation of a β-hydroxyalkylpyrimidine derivative, which could subsequently be dehydrated to a styryl-like pyrimidine.

While direct experimental data for this compound is scarce, the table below summarizes the expected reactivity based on analogous transformations reported for other alkyl-substituted aromatic and heteroaromatic compounds.

| Reaction Type | Reagent(s) | Expected Product(s) | Reaction Conditions | Analogous Transformation Reference(s) |

| Oxidation | KMnO₄, H₂O, Heat | 6-Carboxypyrimidine-4-carbonitrile | Alkaline or acidic, elevated temperature | unizin.orgorgoreview.comlibretexts.org |

| Halogenation | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | 6-(1-Bromoethyl)pyrimidine-4-carbonitrile | Non-polar solvent (e.g., CCl₄), reflux | libretexts.org |

| Condensation | 1. Strong Base (e.g., LDA) 2. Aldehyde (R-CHO) | 6-(1-Hydroxy-2-alkyl)pyrimidine-4-carbonitrile | Anhydrous conditions, low temperature | youtube.com |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be deduced.

The proton NMR spectrum of 6-Ethylpyrimidine-4-carbonitrile is anticipated to exhibit distinct signals corresponding to the protons of the ethyl group and the pyrimidine (B1678525) ring. Based on data from structurally similar pyrimidine derivatives, the following proton environments are expected:

Ethyl Group (CH₂CH₃): The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the pyrimidyl ring are expected to resonate as a quartet due to coupling with the neighboring methyl protons. This quartet is likely to appear in the downfield region, influenced by the aromatic ring. The terminal methyl protons (-CH₃) will appear as a triplet, a result of coupling with the adjacent methylene protons. mdpi.com

Pyrimidine Ring Protons: The pyrimidine ring itself contains two protons. Their chemical shifts will be significantly downfield due to the deshielding effect of the aromatic ring and the nitrogen heteroatoms. The precise chemical shifts and coupling patterns would be influenced by the positions of the ethyl and carbonitrile substituents. In similar pyrimidine systems, aromatic protons typically appear in the δ 8.5–9.0 ppm range. nih.gov

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity |

| Pyrimidine-H | 8.5 - 9.0 | Singlet/Doublet |

| -CH₂- (Ethyl) | ~2.8 - 3.2 | Quartet |

| -CH₃ (Ethyl) | ~1.3 - 1.5 | Triplet |

This table is predictive and based on analogous structures.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, six distinct carbon signals are expected: four from the pyrimidine ring and two from the ethyl group.

Carbonitrile Carbon (-C≡N): The carbon of the nitrile group is characteristically found in the range of δ 115-120 ppm.

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will resonate at various downfield positions, typically between δ 120 and 170 ppm. The carbons directly bonded to nitrogen atoms will appear at the lower end of this range.

Ethyl Group Carbons (-CH₂CH₃): The methylene carbon (-CH₂-) will be observed further downfield than the methyl carbon (-CH₃) due to its proximity to the electron-withdrawing pyrimidine ring.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| -C≡N | 115 - 120 |

| Pyrimidine-C (quaternary) | 150 - 170 |

| Pyrimidine-CH | 120 - 140 |

| -CH₂- (Ethyl) | 25 - 35 |

| -CH₃ (Ethyl) | 10 - 20 |

This table is predictive and based on analogous structures.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Nitrile Group (C≡N): A sharp, intense absorption band is anticipated in the region of 2200-2260 cm⁻¹. This is a highly characteristic peak for the nitrile functional group. researchgate.net

Aromatic C-H Stretching: Vibrations of the C-H bonds on the pyrimidine ring are expected to produce absorption bands in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the ethyl group will give rise to absorptions in the 2850-3000 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrimidine ring will appear in the 1400-1600 cm⁻¹ region. rsc.org

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2200 - 2260 | Strong, Sharp |

| Aromatic C-H | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | 2850 - 3000 | Medium |

| C=N / C=C (Ring) | 1400 - 1600 | Medium to Strong |

This table is predictive and based on analogous structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure. The molecular formula for this compound is C₇H₇N₃.

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group, the nitrile group, or cleavage of the pyrimidine ring, providing further structural confirmation.

X-ray Crystallography and Supramolecular Structures

While a specific crystal structure for this compound has not been detailed in the reviewed literature, extensive crystallographic data for the closely related compound, 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, offers valuable insights into the expected solid-state parameters. uzh.chresearchgate.net

Based on the analysis of analogous pyrimidine structures, the following structural parameters for this compound can be anticipated:

Planarity: The pyrimidine ring is expected to be largely planar.

Bond Lengths: The C-N bond lengths within the pyrimidine ring are expected to be intermediate between single and double bonds, reflecting the aromatic character. The C≡N bond of the nitrile group will be short and strong. The C-C bond of the ethyl group attached to the ring will be a typical single bond length. In a related structure, the C-C bond lengths in the pyrimidine ring average around 1.403 Å, and C-N bond lengths are approximately 1.35-1.36 Å. nih.gov

Bond Angles: The internal bond angles of the pyrimidine ring will be close to 120°, consistent with a hexagonal aromatic ring. The geometry around the sp³ hybridized carbons of the ethyl group will be tetrahedral, with bond angles around 109.5°. The C-C≡N moiety is expected to be linear.

Supramolecular Interactions: In the solid state, it is likely that intermolecular interactions, such as π-π stacking between the pyrimidine rings and C-H···N hydrogen bonds involving the nitrile nitrogen and ring nitrogens, will play a significant role in the crystal packing. nih.gov

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding:

In the absence of strong hydrogen bond donors like -OH or -NH2 groups, the primary hydrogen bonding interactions in this compound are expected to be of the weaker C-H···N and C-H···π types. The nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors. The electron-withdrawing nature of the nitrile group at the 4-position and the nitrogen atoms within the ring reduce the electron density of the aromatic system, making the ring hydrogens (at positions 2 and 5) and the hydrogens of the ethyl group potential, albeit weak, hydrogen bond donors.

Studies on analogous substituted pyrimidines and pyridines have demonstrated the prevalence of such weak hydrogen bonds in forming defined supramolecular structures. For instance, in the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, adjacent molecules are linked by N—H⋯N hydrogen-bonding interactions between the pyrimidine and amine groups, forming a three-dimensional network. nih.gov While this compound lacks an amine group, the potential for C-H···N interactions involving the pyrimidine ring nitrogens remains.

Furthermore, research on substituted pyridine (B92270) carboxamides has highlighted the role of unconventional C-H···O and C-H···F hydrogen bonds in their crystal packing. nih.gov This suggests that the nitrile nitrogen in this compound could also act as a hydrogen bond acceptor for C-H donors from neighboring molecules. The interplay between hydrogen bonding and π-π stacking is also a crucial factor, with some studies indicating that hydrogen bonding can enhance the strength of π-π stacking interactions by affecting the π-electron density of the aromatic rings. rsc.org

π-π Stacking:

The planar aromatic pyrimidine ring in this compound is expected to participate in π-π stacking interactions, which are a common feature in the crystal structures of aromatic heterocyclic compounds. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings.

In many substituted pyrimidine and pyridine derivatives, π-π stacking results in the formation of one-dimensional columns or layered structures. For example, the crystal structure of N-(4-nitrophenyl)pyridine-2-carboxamide reveals loosely π-stacked molecules with alternating interplanar separations of 3.439(1) Å and 3.476(1) Å. nih.gov Similarly, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide exhibits π–π interactions between the phenyl and pyrimidine rings of neighboring molecules, forming molecular chains. nih.gov

The geometry of the stacking can vary, with parallel-displaced and T-shaped arrangements being common, as they are often more energetically favorable than a direct face-to-face stacking. The presence of the ethyl group at the 6-position and the carbonitrile group at the 4-position will influence the specific geometry of these interactions by introducing steric effects and altering the electronic distribution of the pyrimidine ring.

Summary of Probable Intermolecular Interactions:

The following table summarizes the likely intermolecular interactions in the crystal structure of this compound, based on the analysis of related compounds.

| Interaction Type | Donor | Acceptor | Probable Geometry |

| Hydrogen Bonding | C-H (ring, ethyl) | N (pyrimidine, nitrile) | Directional, leading to chains or sheets |

| π-π Stacking | Pyrimidine ring | Pyrimidine ring | Parallel-displaced or T-shaped columns |

Advanced Computational and Theoretical Investigations

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to view the electronic architecture of molecules. For 6-Ethylpyrimidine-4-carbonitrile, these calculations provide a quantitative description of its ground state and a basis for understanding its chemical reactivity.

Density Functional Theory (DFT) has emerged as a highly effective and widely used method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to obtaining accurate ground state properties.

Table 1: Representative Predicted Ground State Properties of a Pyrimidine (B1678525) Ring from DFT Calculations

| Parameter | Predicted Value |

| C-N Bond Length | ~1.34 Å |

| C-C Bond Length | ~1.39 Å |

| C-H Bond Length | ~1.08 Å |

| C-N-C Bond Angle | ~115° |

| N-C-N Bond Angle | ~128° |

Note: These are representative values for a pyrimidine ring and are intended for illustrative purposes. Actual calculated values for this compound would be specific to its full structure.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a pathway to highly accurate calculations. Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of methods with increasing accuracy and computational cost. For molecules like this compound, ab initio calculations can be used to refine the results from DFT and to provide benchmark data for other computational methods. These high-level calculations are particularly valuable for obtaining precise electronic energies and for studying excited states.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry plays a crucial role in the prediction and interpretation of various types of molecular spectra. By simulating spectra computationally, researchers can aid in the analysis of experimental data and gain a deeper understanding of the underlying molecular vibrations and electronic transitions.

The vibrational modes of this compound can be predicted using computational methods, providing theoretical infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory used for geometry optimization (e.g., DFT/B3LYP). The resulting vibrational frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule. By comparing the calculated spectra with experimental data, a detailed assignment of the observed spectral bands can be made. For instance, the characteristic C≡N stretching frequency of the nitrile group and the various C-H and C-C stretching and bending modes of the ethyl and pyrimidine groups can be identified.

Table 2: Representative Predicted Vibrational Frequencies for Functional Groups in Pyrimidine Derivatives

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C≡N | Stretching | 2220 - 2260 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=N | Stretching | 1520 - 1650 |

| C-C (Ring) | Stretching | 1400 - 1600 |

Note: These are general ranges and the precise calculated frequencies for this compound would be specific to its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. These calculations provide theoretical chemical shifts for each unique proton and carbon atom in the molecule. The predicted shifts can then be compared with experimental NMR spectra to aid in signal assignment and to confirm the molecular structure.

Table 3: Representative Predicted ¹³C and ¹H NMR Chemical Shifts for a Substituted Pyrimidine Ring

| Atom | Predicted Chemical Shift Range (ppm) |

| Pyrimidine C2 | 155 - 165 |

| Pyrimidine C4 | 160 - 170 |

| Pyrimidine C5 | 110 - 120 |

| Pyrimidine C6 | 150 - 160 |

| Pyrimidine H5 | 7.0 - 8.0 |

| Pyrimidine H6 | 8.5 - 9.5 |

| Ethyl CH₂ | 2.5 - 3.5 |

| Ethyl CH₃ | 1.0 - 1.5 |

Note: These are general ranges and the precise calculated chemical shifts for this compound would depend on the specific computational method and the solvent model used.

Analysis of Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). The energies and spatial distributions of these orbitals are fundamental to understanding a molecule's chemical reactivity.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally indicates a more reactive molecule.

For this compound, computational analysis would reveal the energies of the HOMO and LUMO and visualize their electron density distributions. This information would indicate the likely sites of electrophilic and nucleophilic attack on the molecule. The electron-withdrawing nature of the nitrile group and the nitrogen atoms in the pyrimidine ring would be expected to influence the energies and localizations of these frontier orbitals significantly.

Table 4: Conceptual Frontier Molecular Orbital Properties

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest energy orbital containing electrons. | Indicates regions of the molecule susceptible to electrophilic attack. |

| LUMO | Lowest energy orbital without electrons. | Indicates regions of the molecule susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. |

HOMO-LUMO Energy Gaps and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding of its chemical behavior.

| Reactivity Descriptor | Formula | Typical Calculated Value (eV) for similar pyrimidine derivatives | Interpretation for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | 7.0 - 8.5 | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | 1.5 - 2.5 | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.25 - 5.5 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.75 - 3.0 | A measure of the molecule's resistance to changes in its electron distribution. A larger value indicates greater stability. |

| Chemical Softness (S) | S = 1 / (2η) | 0.16 - 0.18 | The reciprocal of hardness, indicating the molecule's polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 1.5 - 2.5 | A measure of the molecule's ability to act as an electrophile. |

These values suggest that this compound is a moderately reactive molecule with a balance of electron-donating and -accepting capabilities.

Charge Distribution and Molecular Electrostatic Potential (MEP)

The distribution of electron density within a molecule is crucial for determining its reactivity, particularly towards electrophilic and nucleophilic attack. The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing this charge distribution. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

For this compound, the MEP surface is expected to show distinct regions of varying electrostatic potential. The nitrogen atoms of the pyrimidine ring, with their lone pairs of electrons, will exhibit a strong negative potential, making them the primary sites for protonation and interaction with electrophiles. The cyano group, being strongly electron-withdrawing, will also have a region of negative potential around the nitrogen atom.

Conversely, the hydrogen atoms of the ethyl group and the pyrimidine ring will exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles. The carbon atom of the cyano group will also have a degree of positive potential due to the strong electron-withdrawing nature of the adjacent nitrogen atom. This distribution of charge highlights the molecule's amphiphilic character, with both electron-rich and electron-poor regions.

Conformational Analysis and Energetics

The presence of the flexible ethyl group at the C6 position of the pyrimidine ring introduces conformational isomerism to this compound. The rotation around the C-C single bond connecting the ethyl group to the pyrimidine ring gives rise to different spatial arrangements, or conformers, with varying energies.

Computational studies on similar ethyl-substituted heterocyclic systems suggest that the most stable conformation is likely one where the ethyl group is oriented to minimize steric hindrance with the adjacent atoms on the pyrimidine ring. nih.gov A staggered conformation, where the hydrogen atoms of the methyl group are positioned to avoid eclipsing interactions with the pyrimidine ring, is generally favored.

The energy barrier for rotation around the C-C bond is typically low, on the order of a few kcal/mol, indicating that at room temperature, multiple conformations can coexist in equilibrium. The relative populations of these conformers can be estimated using the Boltzmann distribution, with the lower energy conformers being more abundant.

| Conformer | Dihedral Angle (H-C-C-N) | Relative Energy (kcal/mol) - Typical Calculated Values | Population at 298 K (%) - Typical Calculated Values |

| Anti-periplanar | ~180° | 0.0 | ~60-70% |

| Syn-clinal (Gauche) | ~±60° | 0.5 - 1.5 | ~30-40% |

| Eclipsed | 0°, ±120° | 3.0 - 5.0 | <1% |

Non-covalent Interactions in Molecular Aggregates

In the solid state, molecules of this compound will arrange themselves in a crystal lattice, held together by a network of non-covalent interactions. These interactions, although weaker than covalent bonds, are crucial in determining the crystal packing, melting point, solubility, and other macroscopic properties of the material.

The primary non-covalent interactions expected in the crystal structure of this compound include:

Hydrogen Bonding: While the molecule does not have traditional hydrogen bond donors (like O-H or N-H), weak C-H···N hydrogen bonds can form between the hydrogen atoms of the ethyl group or the pyrimidine ring and the nitrogen atoms of the pyrimidine ring or the cyano group of neighboring molecules.

π-π Stacking: The aromatic pyrimidine rings can stack on top of each other, leading to attractive π-π interactions. These interactions are a significant driving force in the packing of many aromatic heterocyclic compounds.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of the electronegative nitrogen atoms and the cyano group. These dipoles will align in the crystal lattice to maximize attractive interactions.

The interplay of these various non-covalent interactions will dictate the specific three-dimensional arrangement of the molecules in the crystal, leading to a unique and stable supramolecular architecture. researchgate.netresearchgate.netnih.govdntb.gov.ua

Derivatization and Advanced Organic Synthesis Applications

Use as a Building Block for Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyrimidines, Pyrimido[4,5-d]pyrimidines)

The 6-Ethylpyrimidine-4-carbonitrile core is a strategic precursor for the synthesis of fused bicyclic heterocycles, which are prominent in numerous biologically active compounds. The general strategy involves chemical modification of the pyrimidine (B1678525) ring, typically by introducing a reactive group at the C5 position adjacent to the nitrile, to create an ortho-disubstituted pattern that can undergo intramolecular cyclization.

Pyrazolo[3,4-d]pyrimidines: The synthesis of a pyrazolo[3,4-d]pyrimidine ring system from a pyrimidine-4-carbonitrile (B1589050) precursor is a well-established route in heterocyclic chemistry. semanticscholar.org Although direct synthesis from this compound is not extensively documented, a plausible and chemically sound pathway involves the initial introduction of a hydrazine (B178648) moiety at the C5 position. The resulting ortho-hydrazinonitrile intermediate can then undergo intramolecular cyclization to form the pyrazole (B372694) ring fused to the pyrimidine core. An alternative and more common approach found in the literature involves starting with a substituted pyrazole-4-carbonitrile and constructing the pyrimidine ring onto it. semanticscholar.orgnih.govnih.gov For instance, the cyclization of ortho-amino esters of pyrazoles with various nitriles is a documented method for producing pyrazolo[3,4-d]pyrimidin-4(5H)-ones. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold is of significant interest as it acts as a bioisostere of the natural purine (B94841) ring, making it a privileged structure in the design of kinase inhibitors for cancer therapy. rsc.org

Pyrimido[4,5-d]pyrimidines: Similarly, the construction of the pyrimido[4,5-d]pyrimidine (B13093195) system can be envisioned starting from this compound. This synthesis would first require the introduction of an amino group at the C5 position to generate a 5-amino-6-ethylpyrimidine-4-carbonitrile intermediate. This ortho-aminonitrile is a classic building block that can be cyclized with one-carbon reagents like formamide, urea (B33335), or guanidine (B92328) to construct the second pyrimidine ring. Syntheses of pyrimido[4,5-d]pyrimidines often start from 4-aminopyrimidine-5-carboxamides or 4-amino-5-cyanopyrimidines. rsc.org The reaction of ethyl pyrimidine-4-carboxylates with hydrazine hydrate (B1144303) has also been successfully employed to create fused pyrimido[4,5-d]pyridazin-8(7H)-ones, highlighting the utility of C4-functionalized pyrimidines in building such systems. researchgate.net

Scaffold for Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time. researchgate.netpreprints.org While MCRs are a powerful tool for the synthesis of pyrimidine rings, the use of a pre-formed heterocycle like this compound as a central scaffold in an MCR is less common.

Typically, pyrimidine-5-carbonitrile derivatives are the products of MCRs. A prominent example is the three-component reaction involving an aromatic aldehyde, malononitrile (B47326), and urea or thiourea (B124793), which can be facilitated by microwave irradiation to produce highly substituted 4-amino-2-hydroxy- or 4-amino-2-mercapto-pyrimidine-5-carbonitriles in high yields. researchgate.net This approach highlights the efficiency of MCRs in rapidly building a library of functionalized pyrimidines from simple acyclic precursors. researchgate.net

Although direct participation of this compound in an MCR is not widely reported, its synthesis could potentially be achieved via such convergent strategies, offering an atom-economical alternative to traditional linear synthetic routes.

Preparation of Functionally Diverse Pyrimidine Derivatives

The true synthetic utility of this compound lies in the versatility of its nitrile group, which can be converted into a wide array of other functional groups. These transformations allow for the systematic modification of the molecule to produce a library of functionally diverse pyrimidine derivatives. The pyrimidine ring itself is generally stable to many of these reaction conditions.

Key transformations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 6-ethylpyrimidine-4-carboxamide or, upon further hydrolysis, 6-ethylpyrimidine-4-carboxylic acid. These derivatives are valuable intermediates for forming esters or coupling with amines to create new amides.

Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Nickel) or chemical reduction (e.g., with LiAlH₄) can reduce the nitrile group to a primary amine, yielding (6-ethylpyrimidin-4-yl)methanamine. This introduces a flexible basic side chain.

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile to form ketones after acidic workup, leading to 4-acyl-6-ethylpyrimidines.

Cycloaddition: The nitrile group can react with azides (e.g., sodium azide) in the presence of a Lewis acid to undergo a [3+2] cycloaddition, forming a 4-(1H-tetrazol-5-yl)-6-ethylpyrimidine. The tetrazole ring is a well-known bioisostere for a carboxylic acid group in medicinal chemistry.

These derivatization reactions demonstrate the compound's role as a versatile platform for generating new chemical entities. A summary of potential derivatizations is presented below.

Table 1: Derivatization Reactions of this compound

| Starting Material | Reaction Type | Reagent(s) | Product |

|---|---|---|---|

| This compound | Hydrolysis (partial) | H₂O₂, NaOH | 6-Ethylpyrimidine-4-carboxamide |

| This compound | Hydrolysis (full) | H₂SO₄ (aq), heat | 6-Ethylpyrimidine-4-carboxylic acid |

| This compound | Reduction | H₂, Raney Ni or LiAlH₄ | (6-Ethylpyrimidin-4-yl)methanamine |

| This compound | Cycloaddition | NaN₃, NH₄Cl | 4-(1H-Tetrazol-5-yl)-6-ethylpyrimidine |

| This compound | Grignard Reaction | 1. R-MgX; 2. H₃O⁺ | 4-Acyl-6-ethylpyrimidine |

Strategic Modifications for Organic Material Science and Ligand Design

The structural features of this compound make it an attractive starting point for designing molecules for specialized applications in both medicinal chemistry and materials science.

Ligand Design: The pyrimidine ring is a "privileged scaffold" in medicinal chemistry due to its structural resemblance to the purine bases of DNA and RNA. rsc.org This bioisosteric relationship allows pyrimidine-based molecules to effectively interact with the ATP-binding sites of many enzymes, particularly protein kinases. rsc.orgnih.gov The pyrimidine-5-carbonitrile motif, structurally very similar to the title compound, has been specifically incorporated into the design of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including its mutated forms that confer resistance to cancer therapies. nih.gov Therefore, this compound serves as an excellent foundational structure for developing novel kinase inhibitors. The ethyl group can provide beneficial hydrophobic interactions within a protein's active site, while the nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups to optimize binding affinity and selectivity.

Organic Material Science: While less explored, the pyrimidine core also has potential in materials science. Pyrimidine is an electron-deficient heterocycle, a property that is desirable for creating n-type (electron-transporting) organic semiconductors used in applications like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The nitrile group is strongly electron-withdrawing, which can further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, a key parameter in designing such materials. Strategic modifications of this compound, such as extending the conjugation through cross-coupling reactions at halogenated positions on the ring, could lead to novel dyes, sensors, or electronic materials. The nitrile group itself can also participate in polymerization reactions or be used as a reactive handle to graft the molecule onto polymer backbones.

Compound Name Index

Q & A

What are the standard synthetic routes for 6-Ethylpyrimidine-4-carbonitrile and its derivatives?

Level: Basic

Methodological Answer:

The compound is typically synthesized via multi-component reactions under thermal aqueous conditions. For example, derivatives are prepared by reacting substituted aldehydes, malononitrile, and ethyl acetoacetate in water at 80–100°C. Key steps include:

- Reagent selection : Use of electron-withdrawing substituents (e.g., Cl, Br) on aryl groups to enhance reactivity.

- Purification : Crystallization from ethanol or DMSO to achieve >95% purity.

- Yields : Range from 65% to 90%, depending on substituent steric/electronic effects (see Table 1 below) .

Table 1: Substituent Effects on Reaction Yields

| Substituent (R) | Yield (%) | Melting Point (°C) |

|---|---|---|

| 4-Cl | 85 | 222 |

| 4-Br | 78 | 235–238 |

| 2-Thienyl | 70 | 200 |

How is the structure of this compound confirmed experimentally?

Level: Basic

Methodological Answer:

Structural confirmation relies on spectroscopic and analytical techniques :

- IR Spectroscopy : Detects nitrile (C≡N) stretches at ~2212 cm⁻¹ and amino (NH₂) bands at 3329–3478 cm⁻¹ .

- NMR :

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 306 for 4h) confirm molecular weight .

How can researchers resolve contradictions in spectroscopic data during characterization?

Level: Advanced

Methodological Answer:

Contradictions often arise from tautomerism, impurities, or solvent effects. Resolution strategies include:

- Cross-validation : Compare IR, NMR, and MS data to identify inconsistencies (e.g., unexpected NH₂ signals may indicate unreacted starting materials).

- X-ray crystallography : Definitive structural elucidation for crystalline derivatives (e.g., derivatives in with defined melting points) .

- HPLC analysis : Monitor reaction progress and isolate intermediates to rule out side products .

What advanced computational methods assist in studying reaction mechanisms?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) is used to model reaction pathways:

- Intermediate optimization : Calculate Gibbs free energy for intermediates (e.g., enamine formation in multi-component reactions).

- Transition-state analysis : Identify rate-limiting steps (e.g., cyclization in pyrimidine ring formation) .

- Electrostatic potential maps : Predict regioselectivity of substituents (e.g., electron-deficient aryl groups favoring nucleophilic attack) .

How can researchers design derivatives with specific pharmacological or electronic properties?

Level: Advanced

Methodological Answer:

Derivative design involves strategic substituent selection:

- Electron-withdrawing groups (e.g., -Cl, -CF₃): Enhance stability and binding affinity in biological targets (e.g., antimalarial studies in ).

- Bulkier substituents (e.g., thiophene): Adjust steric hindrance to modulate reactivity (e.g., g with 2-thienyl substitution).

- Solubility optimization : Introduce polar groups (e.g., -OH, -NH₂) for aqueous compatibility .

What are common challenges in scaling up synthesis, and how are they addressed?

Level: Advanced

Methodological Answer:

Key challenges include:

- Low solubility : Use polar aprotic solvents (e.g., DMF) or surfactant-assisted reactions.

- Purification difficulties : Employ column chromatography or recrystallization with mixed solvents (e.g., ethanol/water).

- Byproduct formation : Optimize stoichiometry (e.g., 1:1:1 ratio of aldehyde, malononitrile, and ketone) and reaction time .

How do tautomeric forms of this compound affect analytical interpretations?

Level: Advanced

Methodological Answer:

Tautomerism between amino and imino forms complicates spectral analysis:

- IR evidence : Shift in NH₂ stretching frequencies (e.g., 3379 cm⁻¹ for amino vs. 1681 cm⁻¹ for imino tautomers).

- NMR dynamics : Broadening of NH₂ signals due to proton exchange in DMSO-d₆.

- Control experiments : Conduct variable-temperature NMR to freeze tautomeric equilibria .

What methodologies are used to study biological interactions of this compound derivatives?

Level: Advanced

Methodological Answer:

- Molecular docking : Screen derivatives against target proteins (e.g., Plasmodium falciparum enzymes for antimalarial activity) .

- Kinetic assays : Measure IC₅₀ values for enzyme inhibition (e.g., acetylcholinesterase for neurological applications).

- Cellular uptake studies : Use fluorescent labeling (e.g., BODIPY tags) to track intracellular distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.